2-Isothiocyanatoethan-1-ol
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Overview
Description
2-Isothiocyanatoethan-1-ol is an organic compound characterized by the presence of both an isothiocyanate group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isothiocyanatoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminoethanol with thiophosgene under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more sustainable methods. For instance, the reaction of 2-aminoethanol with carbon disulfide in the presence of a base, followed by oxidation, can yield the desired product. This method is preferred due to its lower environmental impact and reduced use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanatoethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The isothiocyanate group can be reduced to form thioureas.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Thioureas.
Substitution: Ethers and esters.
Scientific Research Applications
2-Isothiocyanatoethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a precursor for drugs targeting specific enzymes and pathways.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Isothiocyanatoethan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins and enzymes, modifying their activity.
Pathways Involved: It affects pathways related to oxidative stress and inflammation, contributing to its antimicrobial and anticancer effects
Comparison with Similar Compounds
- Allyl Isothiocyanate
- Benzyl Isothiocyanate
- Phenyl Isothiocyanate
- Sulforaphane
Comparison: 2-Isothiocyanatoethan-1-ol is unique due to the presence of both an isothiocyanate group and a hydroxyl group, which allows it to participate in a broader range of chemical reactions compared to other isothiocyanates. This dual functionality makes it a versatile compound in synthetic chemistry and research applications .
Properties
IUPAC Name |
2-isothiocyanatoethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c5-2-1-4-3-6/h5H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLISBAOFHRDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617943 |
Source
|
Record name | 2-Isothiocyanatoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84381-52-2 |
Source
|
Record name | 2-Isothiocyanatoethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30617943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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